1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid
Overview
Description
1-Azetidin-3-yl-ethanone TFA (AAE TFA) is a synthetic compound that belongs to the group of heterocyclic organic compounds. It has a molecular formula of C7H10F3NO3 and an average mass of 213.154 Da .
Synthesis Analysis
Azetidinones exhibit a wide range of biological activities, including anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, and anti-diabetic activities . A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis
The molecular structure of 1-Azetidin-3-yl-ethanone TFA consists of a four-membered azetidine ring attached to an ethanone group . The compound has a molecular formula of C7H10F3NO3 and a monoisotopic mass of 213.061279 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Azetidin-3-yl-ethanone TFA include a molecular formula of C7H10F3NO3, an average mass of 213.154 Da, and a monoisotopic mass of 213.061279 Da .Scientific Research Applications
Peptide Synthesis and Deprotecting Methodologies
The development of deprotecting methodologies for peptides, especially those involving acidic deprotecting systems such as trifluoroacetic acid (TFA), has been crucial in peptide chemistry. These methodologies have facilitated the synthesis of peptides containing disulfide bonds or phosphoamino acids, which are significant in studying signaling mechanisms. The use of Lewis acid for the deprotective reaction has led to efficient and practical reagent systems suitable for peptide synthesis, enabling the practical synthesis of cystine peptides and phosphopeptides with phosphatase-resistant phosphoamino acid isosters. These advancements have provided valuable tools for understanding signal transduction (A. Otaka, 2000).
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
The application of metathesis reactions in the synthesis and transformation of functionalized β-amino acid derivatives has generated interest due to their biological relevance and significant impact in drug research. Various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, have been widely used to access either alicyclic β-amino acids or other densely functionalized derivatives. This approach provides insight into the most relevant synthetic routes to this class of derivatives, focusing on selective and stereocontrolled methodologies (L. Kiss, M. Kardos, C. Vass, F. Fülöp, 2018).
Drug Delivery Approaches to Overcome Bacterial Resistance
The role of β-lactam antibiotics, including compounds with the 2-azetidinone ring, in overcoming bacterial resistance has been a significant area of research. Innovations in drug delivery, such as liposomes and nanoparticles, along with structural variants operating through different biological modes of action, hold promise in combating resistance to β-lactams. This research aims to enhance the performance of β-lactam antibiotics against drug-resistant bacteria (Sampath C Abeylath, E. Turos, 2008).
Cardiovascular Activity of Indole Derivatives
The cardiovascular activity of substituted indole derivatives, incorporating moieties such as Oxadiazole, Azetidinone, and Thiazolidinone, has been explored. These compounds have been screened for their effects on blood pressure, heart rate, and other cardiovascular profiles, indicating a peripheral site of action. This research contributes to understanding how indole derivatives can influence cardiovascular health (Navneet Singh, R. Aggarwal, C. P. Singh, 2014).
Inhibition of Bacterial Growth
The development of sulfonamide inhibitors has shown significant promise in treating bacterial infections and conditions caused by other microorganisms. These compounds have been the focus of scientific and patent literature reviews, highlighting their potential as therapeutic agents against various diseases, including cancer and glaucoma. The exploration of sulfonamide inhibitors underscores the ongoing effort to discover effective treatments for microbial infections (I. Gulcin, P. Taslimi, 2018).
Properties
IUPAC Name |
1-(azetidin-3-yl)ethanone;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMDMFFDGCWHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CNC1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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